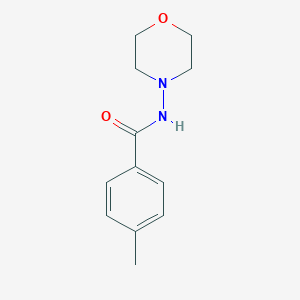

4-methyl-N-(4-morpholinyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N2O2 |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

4-methyl-N-morpholin-4-ylbenzamide |

InChI |

InChI=1S/C12H16N2O2/c1-10-2-4-11(5-3-10)12(15)13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) |

InChI Key |

UTKMRLNOXXAVMD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)NN2CCOCC2 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN2CCOCC2 |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(4-morpholinyl)benzamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves coupling 4-methylbenzoic acid derivatives with morpholine via amidation. Key steps include:

- Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form an acyl chloride or active ester intermediate .

- Amine coupling : React the activated intermediate with morpholine under inert conditions (N₂ atmosphere) at 50–70°C. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their low nucleophilicity .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity (>95% target peak area) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, morpholine protons at δ 3.6–3.8 ppm) and FT-IR (amide C=O stretch ~1650 cm⁻¹) .

- Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 249.1 .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data for the compound’s solubility or reactivity?

- Methodological Answer :

- Solubility discrepancies : Compare experimental solubility (e.g., in DMSO or PBS buffer) with COSMO-RS simulations. Adjust computational models by incorporating solvent polarity parameters or explicit solvation shells .

- Reactivity mismatches : Validate DFT-predicted reaction pathways (e.g., amide bond stability) via kinetic studies (UV-Vis monitoring) or isotopic labeling (e.g., ¹⁵N-morpholine tracing) .

Q. How can crystallographic data be leveraged to analyze steric effects of the 4-methyl and morpholine groups?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: ethanol/chloroform mix). Refine structures using SHELX (e.g., SHELXL-2018 for H-atom positioning) .

- Torsion angle analysis : Calculate dihedral angles between the benzamide and morpholine planes. Compare with analogous structures (e.g., 4-methoxy derivatives) to identify steric hindrance trends .

Q. What experimental designs are effective for studying the compound’s biological activity while minimizing off-target effects?

- Methodological Answer :

- Targeted assays : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for specificity. Cross-validate hits with siRNA knockdowns in cell lines (e.g., HEK293T) .

- Proteomics : Employ SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein binding partners in lysates treated with 10 µM compound .

Data Contradiction Analysis

Q. How to address inconsistencies in reported IC₅₀ values across cell-based vs. enzyme-based assays?

- Methodological Answer :

- Membrane permeability : Measure cellular uptake via LC-MS/MS after 24-hour exposure. Compare intracellular concentrations with enzyme assay IC₅₀ to adjust for bioavailability limitations .

- ATP competition : Repeat enzyme assays with varying ATP levels (0.1–10 mM) to assess competitive binding artifacts .

Q. Why do NMR spectra show unexpected splitting patterns for the morpholine protons?

- Methodological Answer :

- Dynamic effects : Perform variable-temperature NMR (25–60°C) to detect conformational exchange. If splitting persists, consider chiral HPLC to rule out enantiomeric impurities (e.g., from asymmetric morpholine substitution) .

Methodological Optimization

Q. What in silico tools predict metabolic stability of this compound in preclinical models?

- Methodological Answer :

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism sites (e.g., morpholine N-oxidation). Validate with liver microsome assays (human/rat, NADPH cofactor) and UPLC-MS metabolite profiling .

Structural Analog Comparisons

Q. How does substituting the 4-methyl group with electron-withdrawing groups (e.g., nitro) alter bioactivity?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 4-nitro-N-(4-morpholinyl)benzamide) and test in parallel assays. Use Hammett σ values to correlate electronic effects with activity (e.g., logP vs. IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.